molecular formula C8H17N3O2 B7881175 tert-butyl N-(1-aminopropylideneamino)carbamate

tert-butyl N-(1-aminopropylideneamino)carbamate

Cat. No.: B7881175
M. Wt: 187.24 g/mol
InChI Key: DHIIGGBUSJELIL-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-aminopropylideneamino)carbamate: is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly significant in the field of peptide synthesis due to its ability to protect amino groups under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-aminopropylideneamino)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 1-aminopropylideneamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-aminopropylideneamino)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-aminopropylideneamino)carbamate is used as a protecting group for amines in peptide synthesis. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used to modify proteins and peptides, aiding in the investigation of their structure and function .

Medicine: In medicine, this compound is explored for its potential use in drug development. It can be used to protect amino groups in drug molecules, enhancing their stability and bioavailability .

Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-aminopropylideneamino)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl carbazate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl N-(1-aminopropylideneamino)carbamate is unique due to its specific structure and reactivity. Compared to other carbamates, it offers distinct advantages in terms of stability and ease of deprotection. For example, tert-butyl carbamate is commonly used for protecting amino groups but may require harsher conditions for deprotection compared to this compound .

Properties

IUPAC Name

tert-butyl N-(1-aminopropylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIIGGBUSJELIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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